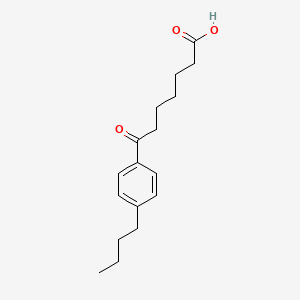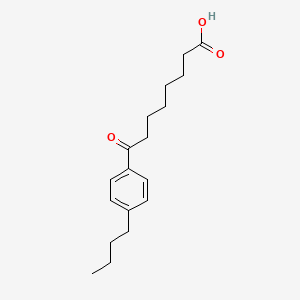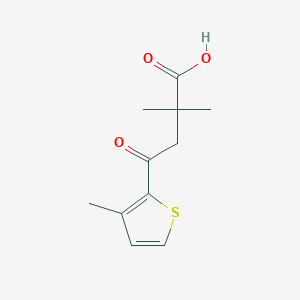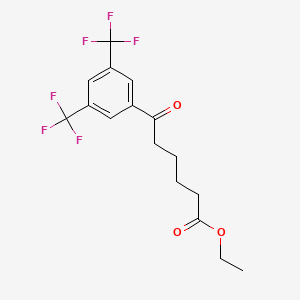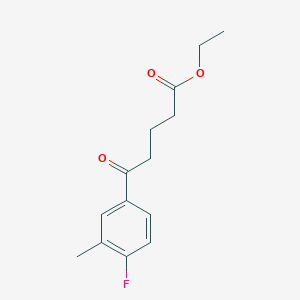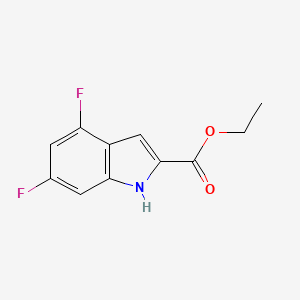
ethyl 4,6-difluoro-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4,6-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms at positions 4 and 6 of the indole ring enhances the compound’s chemical stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-difluoro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, a classical method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this compound, the starting materials include 4,6-difluorophenylhydrazine and ethyl glyoxylate. The reaction is carried out in the presence of a strong acid, such as polyphosphoric acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,6-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The fluorine atoms at positions 4 and 6 can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield dihydroindoles.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitration: 4,6-difluoro-1H-indole-2-carboxylate derivatives with nitro groups.
Bromination: 4,6-dibromo-1H-indole-2-carboxylate.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroindole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,6-difluoro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of ethyl 4,6-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4,6-difluoro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5,6-difluoro-1H-indole-2-carboxylate: Similar structure but with fluorine atoms at positions 5 and 6.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4,6-dichloro-1H-indole-2-carboxylate: Similar structure but with chlorine atoms instead of fluorine
The uniqueness of this compound lies in the specific positioning of fluorine atoms, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 4,6-difluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBZIGKSIQWVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



